1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C11H13ClOS2. This compound is characterized by the presence of two methylthio groups attached to a phenyl ring, a chlorine atom, and a propanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one typically involves the chlorination of 1-(3,4-Bis(methylthio)phenyl)propan-2-one. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives. The presence of the methylthio groups enhances its reactivity and ability to interact with biological macromolecules, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-chloropropan-1-one: Similar structure but with methoxy groups instead of methylthio groups.
1-(3,4-Dichlorophenyl)-2-chloropropan-1-one: Contains chlorine atoms on the phenyl ring instead of methylthio groups.
1-(3,4-Dimethylphenyl)-2-chloropropan-1-one: Features methyl groups on the phenyl ring.
Uniqueness
1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of two methylthio groups, which impart distinct electronic and steric properties. These groups influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C11H13ClOS2 |
---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[3,4-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3 |
InChI Key |
YVTUQDMMSJBQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)SC)SC)Cl |
Origin of Product |
United States |
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